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Cat. No.: B1609749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nickel-

catalyzed allylboration of aldehydes, a cost-effective and efficient method for the synthesis of

homoallylic alcohols. This transformation is particularly valuable in medicinal chemistry and

natural product synthesis, where the construction of stereochemically rich structures is

paramount. The use of earth-abundant nickel offers a significant advantage over methods

employing precious metals.

Diastereoselective Nickel-Catalyzed Allylboration of
Aldehydes
A robust and highly diastereoselective method for the allylboration of aldehydes has been

developed using a nickel(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalytic

system.[1][2] This approach facilitates the formation of homoallylic alcohols with excellent

yields and diastereocontrol.[1][2]

Reaction Principle and Advantages
The reaction proceeds at room temperature in tetrahydrofuran (THF), employing potassium

fluoride (KF) as an additive.[1] A key advantage of this methodology is its reliance on an

inexpensive and abundant nickel catalyst.[1][2] Mechanistic studies, including NMR

experiments, suggest that the nickel complex primarily functions as a Lewis acid to activate the

aldehyde, rather than undergoing a traditional transmetalation with the allylboronic ester.[1] The
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high diastereoselectivity is attributed to a well-defined, six-membered cyclic transition state.[1]

[2]

Data Presentation: Substrate Scope and Performance
The nickel-catalyzed allylboration exhibits a broad substrate scope with respect to both the

aldehyde and the allylboronic ester. The reaction is tolerant of a wide range of functional

groups, including halides, nitriles, and nitro groups, and is effective for aromatic,

heteroaromatic, and aliphatic aldehydes.[1]

Table 1: Nickel-Catalyzed Allylboration of Various Aldehydes with (E)-crotylboronic acid pinacol

ester

Entry Aldehyde Product Yield (%) d.r. (anti:syn)

1 Benzaldehyde 95 >20:1

2

4-

Chlorobenzaldeh

yde

91 >20:1

3

4-

Nitrobenzaldehy

de

88 >20:1

4
2-

Naphthaldehyde
92 >20:1

5 2-Furaldehyde 85 >20:1

6
Cyclohexanecarb

oxaldehyde
75 >20:1

7 Pivalaldehyde 65 >20:1

Data summarized from Partridge et al., Synthesis 2020.[1]

Table 2: Reactivity of Various Allylboronic Esters with Benzaldehyde
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Entry
Allylboronic
Ester

Product Yield (%) d.r.

1
Allylboronic acid

pinacol ester
89 N/A

2

(E)-Crotylboronic

acid pinacol

ester

95 >20:1 (anti)

3

(Z)-Crotylboronic

acid pinacol

ester

86 1:12 (syn)

4

Methallylboronic

acid pinacol

ester

93 N/A

5

Cinnamylboronic

acid pinacol

ester

78 >20:1 (anti)

Data summarized from Partridge et al., Synthesis 2020.[1]

Experimental Protocols
General Procedure for Diastereoselective Nickel-
Catalyzed Allylboration
Materials:

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Potassium fluoride (KF)

Aldehyde (0.330 mmol, 1.0 equiv)

Allylboronic ester (0.390 mmol, 1.2 equiv)
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Anhydrous Tetrahydrofuran (THF)

Nitrogen or Argon gas supply

Oven-dried glassware

Procedure:[1][3]

To an oven-dried flask, add the aldehyde (0.330 mmol), Ni(OAc)₂·4H₂O (10.0 mg, 0.040

mmol), KF (21.0 mg, 0.390 mmol), and dppf (9.5 mg, 0.017 mmol).

Seal the flask and purge with nitrogen or argon for 1 hour.

Add the allylboronic ester (0.390 mmol) followed by anhydrous THF (3 mL) via syringe.

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

homoallylic alcohol.

Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.[3]

Visualizations
Experimental Workflow
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Reaction Setup

Reaction Execution

Work-up and Purification

Combine Aldehyde, Ni(OAc)2·4H2O,
 KF, and dppf in an oven-dried flask

Purge with Nitrogen/Argon for 1h

Add Allylboronic Ester and Anhydrous THF

Stir at Room Temperature

Monitor by TLC

Quench with sat. aq. NH4Cl

Extract with Ethyl Acetate

Dry, Concentrate, and Purify
 by Flash Chromatography

product

Homoallylic Alcohol

Click to download full resolution via product page

Caption: General experimental workflow for nickel-catalyzed allylboration.
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Proposed Catalytic Cycle

Ni(II)/dppf Complex

Activated Aldehyde-Nickel Complex

Lewis Acid
Activation

Aldehyde
(R-CHO)

Allylboronic Ester
(R'B(pin))

Six-Membered Cyclic
Transition State

Product-Borate ComplexC-C Bond Formation

Catalyst
Regeneration Homoallylic Alcohol

Borate Byproduct

Click to download full resolution via product page

Caption: Proposed mechanism via a Lewis acid activated pathway.

Enantioselective Nickel-Catalyzed Allylations:
Current Landscape
While a general and direct method for the highly enantioselective nickel-catalyzed allylboration

of aldehydes remains an area of active development, related nickel-catalyzed enantioselective

additions to aldehydes have been reported. These methodologies often employ chiral

phosphine or N-heterocyclic carbene (NHC) ligands. For instance, highly enantioselective

nickel-catalyzed alkylative couplings of alkynes and aldehydes have been achieved using chiral

spiro phosphoramidite ligands.[4] Similarly, the enantioselective addition of aryl halides to

aldehydes has been demonstrated with cyanobis(oxazoline) ligands in the presence of a nickel

catalyst. While these reactions do not directly involve allylboron reagents, they provide a strong

foundation for the future development of enantioselective allylboration protocols by highlighting

effective chiral ligand classes for nickel catalysis in the context of carbonyl additions.

Researchers seeking to develop such methods may consider screening chiral phosphine,

phosphoramidite, and oxazoline-based ligands in the diastereoselective allylboration

framework.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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